molecular formula C13H22N2O3 B15295969 Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate

Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate

Cat. No.: B15295969
M. Wt: 254.33 g/mol
InChI Key: AMWIFGGVBAHFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1’-amino-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 4-aminospiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-11(2,3)18-10(16)15-7-13(8-15)12(14)5-4-9(6-12)17-13/h9H,4-8,14H2,1-3H3

InChI Key

AMWIFGGVBAHFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)N

Origin of Product

United States

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